methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core modified with a carbamoyl linker, a pyrazole ring (3,5-dimethyl-substituted), and a thiophene moiety. This structure integrates aromatic and heteroaromatic systems, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability.
Properties
IUPAC Name |
methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-13-10-14(2)23(22-13)18(17-8-9-27-12-17)11-21-19(24)15-4-6-16(7-5-15)20(25)26-3/h4-10,12,18H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSPAVNXVYVFPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines.
Attachment of the thiophene ring: Via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the carbamoyl linkage: Using carbamoyl chloride or isocyanate intermediates.
Esterification: To introduce the benzoate ester group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the pyrazole ring or the ester group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
Structural Analogues with Pyrazole and Thiophene Moieties
Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate ():
- Key Differences : Replaces the benzoate ester with a pyrrole ring and substitutes the thiophene with a thiazole group.
- Pharmacological Relevance : Demonstrated antimicrobial and anti-inflammatory activity in preclinical studies, attributed to the thiazole’s electron-rich sulfur atom enhancing target binding .
- Molecular Weight (MW) : 385.43 g/mol (vs. ~403.47 g/mol for the target compound).
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate ():
Functional Analogues with Carbamate/Ester Linkers
Agrochemical Benzoate Derivatives ():
- Example: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (haloxyfop-methyl).
- Key Differences: Features a pyridine ring and propanoate chain instead of pyrazole-thiophene-ethylcarbamoyl.
- Application : Used as an herbicide, highlighting how ester modifications tune lipophilicity for plant membrane penetration .
Comparative Data Table
Research Findings and Implications
- Binding Affinity : The pyrazole and thiophene groups in the target compound likely enhance hydrophobic interactions and hydrogen bonding, as seen in similar scaffolds optimized via Glide XP docking (e.g., hydrophobic enclosure scoring in ) .
- Synthetic Challenges : highlights the complexity of synthesizing multi-heterocyclic systems, suggesting that the target compound’s pyrazole-thiophene-ethyl chain may require multi-step protocols involving Ullmann or Suzuki couplings .
Biological Activity
Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. Its structure incorporates a pyrazole ring, a thiophene moiety, and a benzoate ester group, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its potential therapeutic applications and mechanisms of action, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 338.36 g/mol. The compound features functional groups that are known to interact with various biological targets.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular responses.
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines, possibly through apoptosis induction.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, benzamide derivatives have shown significant inhibitory activity against cancer cell proliferation with IC50 values ranging from 0.2 to 10 µM across different human cancer cell lines . this compound is hypothesized to exhibit comparable activity due to its structural analogies.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzamide Derivative A | MCF-7 | 5.85 | |
| Benzamide Derivative B | A549 | 3.0 | |
| Methyl Compound | TBD | TBD | TBD |
Anti-inflammatory Activity
The pyrazole ring is associated with anti-inflammatory properties in various compounds. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes and reduce pro-inflammatory cytokine production . This suggests that this compound may also possess similar anti-inflammatory effects.
Study on Anticancer Effects
A study evaluating the anticancer properties of related compounds found that certain pyrazole derivatives exhibited strong antiproliferative activity against multiple cancer cell lines, including breast (MCF7) and lung (A549). These compounds had IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Study on Enzyme Inhibition
A recent investigation into the enzyme inhibition capabilities of pyrazole derivatives revealed that some compounds could inhibit key enzymes involved in inflammatory responses effectively. The study suggested that structural modifications could enhance these inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
